NeuromedinB,Porcine

Description

Historical Context and Initial Characterization of Neuromedin B Peptides

The journey into understanding the bombesin-like peptide family began with the isolation of bombesin (B8815690) from the skin of the frog Bombina bombina in 1971. researchgate.net This discovery spurred investigations into similar peptides in other species, leading to the identification of related peptides in amphibians like ranatensin (B1678805) and phyllolitorin (B10795356). researchgate.net Subsequently, bombesin-like immunoreactivity was detected in the mammalian brain, gastrointestinal tract, and lungs, indicating the presence of endogenous mammalian counterparts. researchgate.net

In 1983, the first mammalian bombesin-like peptide, gastrin-releasing peptide (GRP), was isolated from porcine stomach tissue. ehu.eusbiorxiv.org Shortly after, in the same year, Minamino and colleagues successfully isolated a novel decapeptide from porcine spinal cord, which they named Neuromedin B. physiology.orgehu.eus This peptide was identified based on its potent ability to stimulate smooth muscle contraction in rats. ehu.eus

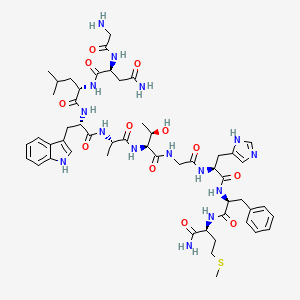

Initial characterization revealed that Neuromedin B is a decapeptide with the amino acid sequence Gly-Asn-Leu-Trp-Ala-Thr-Gly-His-Phe-Met-NH2. wikipedia.org It shares a conserved C-terminal region with other bombesin-like peptides, which is crucial for its biological activity. nih.gov Further studies led to the identification of larger forms of Neuromedin B, namely NMB-32 and NMB-30, in porcine brain and spinal cord. plos.org The cloning of the human and rat NMB genes later confirmed that NMB is synthesized as a larger precursor protein, prepro-NMB. nih.govnih.gov

Academic Significance of Porcine Neuromedin B as a Model System

The pig has proven to be a valuable model organism in biomedical research due to its anatomical and physiological similarities to humans. nih.gov The initial isolation of Neuromedin B from porcine spinal cord established the pig as a primary model for studying this neuropeptide. physiology.orgiscabiochemicals.com Research using porcine models has been crucial for understanding the distribution, gene expression, and potential physiological functions of the NMB/NMBR system. plos.orgnih.gov

Studies in pigs have systematically investigated the expression of NMB and its receptor (NMBR) across various tissues, providing a comprehensive anatomical and molecular basis for further functional research. plos.orgnih.gov For instance, research on porcine Leydig cells has demonstrated that NMB can stimulate testosterone (B1683101) synthesis, suggesting a role in male reproductive function. bioscientifica.com The expression of NMB and its receptor has also been studied in the context of the sow estrous cycle and boar post-natal development, highlighting its potential involvement in reproductive processes. nih.gov

Furthermore, the porcine model allows for comparative studies with other mammalian systems, including rodents and humans, to understand the conserved and species-specific functions of Neuromedin B. The use of pigs as an experimental model continues to be significant in exploring the molecular and cellular mechanisms through which the NMB/NMBR system exerts its physiological effects. nih.govresearchgate.net

Overview of Bombesin-like Peptide Family and Neuromedin B, Porcine's Position

The bombesin-like peptides are a large family of structurally related peptides initially found in amphibian skin and later discovered to be widely distributed in mammals. wikipedia.org This family is broadly classified into three main subfamilies based on their C-terminal amino acid sequences. usbio.net

The amphibian peptides are categorized into the bombesin family, the ranatensin family, and the phyllolitorin family. ehu.euswikipedia.org In mammals, two principal categories of bombesin-like peptides have been identified: gastrin-releasing peptide (GRP) and Neuromedin B (NMB). wikipedia.orgusbio.net GRP is considered the mammalian counterpart to amphibian bombesin, while NMB is the mammalian equivalent of ranatensin. ufrgs.brehu.eus

These peptides exert their effects by binding to a family of G protein-coupled receptors known as bombesin receptors. biorxiv.orgguidetopharmacology.org There are three main subtypes:

BB1 receptor (NMBR): Shows a high affinity for Neuromedin B. biorxiv.org

BB2 receptor (GRPR): Preferentially binds to Gastrin-Releasing Peptide. biorxiv.org

BB3 receptor (BRS-3): An orphan receptor with no known high-affinity natural ligand. biorxiv.orgguidetopharmacology.org

Neuromedin B, porcine, therefore, occupies a distinct position within this family as a key mammalian ligand for the NMBR. While there is some overlap in the physiological effects of NMB and GRP, studies using receptor-deficient mice have demonstrated that they have distinct and only partially overlapping functions. jneurosci.orgnih.gov For example, while both peptides can influence smooth muscle contraction, NMBR has been shown to have a more critical role in thermoregulation. jneurosci.org The distinct distributions of NMB and GRP mRNA in the nervous system further suggest they have unique functions as neuropeptides. nih.gov

Properties

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H73N15O12S/c1-27(2)17-36(64-51(78)40(21-41(54)69)61-42(70)22-53)48(75)66-38(19-31-23-57-34-14-10-9-13-33(31)34)47(74)60-28(3)46(73)67-44(29(4)68)52(79)58-25-43(71)62-39(20-32-24-56-26-59-32)50(77)65-37(18-30-11-7-6-8-12-30)49(76)63-35(45(55)72)15-16-80-5/h6-14,23-24,26-29,35-40,44,57,68H,15-22,25,53H2,1-5H3,(H2,54,69)(H2,55,72)(H,56,59)(H,58,79)(H,60,74)(H,61,70)(H,62,71)(H,63,76)(H,64,78)(H,65,77)(H,66,75)(H,67,73)/t28-,29+,35-,36-,37-,38-,39-,40-,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFNACALNKVZNK-MFNIMNRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H73N15O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1132.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Biology and Biosynthesis of Neuromedin B, Porcine

Genomic Organization and Gene Expression of Neuromedin B Precursor

The genetic blueprint for porcine Neuromedin B is encoded within the NMB gene. Cloning and sequence analysis of the porcine NMB gene have identified an open reading frame (ORF) of 366 base pairs. iscabiochemicals.com This ORF dictates the synthesis of a 121-amino acid precursor protein, known as prepro-Neuromedin B. iscabiochemicals.combio-techne.com While the specific chromosomal location and exon-intron structure for the porcine NMB gene are not detailed in available research, the gene in humans is located on chromosome 15 and is composed of three exons and two introns. guidetopharmacology.org Given the high degree of conservation for the NMB precursor's amino acid sequence among mammals, it is likely that the porcine gene shares a similar structural organization. guidetopharmacology.orgjneurosci.org

Gene expression analysis in pigs reveals that NMB messenger RNA (mRNA) is most abundantly found in the central nervous system (CNS). The highest concentration of NMB mRNA is detected in the olfactory bulb, with significant levels also present in the cerebral cortex, cerebellum, spinal cord, hypothalamus, and other brain regions. iscabiochemicals.com Beyond the CNS, the NMB gene is also expressed in various peripheral tissues, including the pancreas, adrenal gland, testis, ovary, and cecum, indicating its wide-ranging physiological roles. iscabiochemicals.com

Transcriptional and Post-transcriptional Regulation of Neuromedin B Gene

The expression of the porcine NMB gene is subject to intricate transcriptional and post-transcriptional control, ensuring that the peptide is produced in the appropriate tissues at the correct times.

Transcriptional Regulation: The rate of NMB gene transcription is dynamically regulated by physiological states. For instance, in female pigs, the expression levels of NMB mRNA in the hypothalamus, pituitary, and ovaries fluctuate throughout the estrous cycle, suggesting hormonal regulation is a key factor. iscabiochemicals.compnas.org In boars, NMB mRNA levels in the reproductive axis (hypothalamus, pituitary, and testes) exhibit significant changes during postnatal development, pointing to developmental control of gene expression. iscabiochemicals.combioninja.com.au While the specific transcription factors that bind to the porcine NMB gene's promoter region have not been fully elucidated, these findings imply that developmental and hormonal signaling pathways converge to control NMB transcription.

Post-transcriptional Regulation: Following transcription, the initial pre-mRNA transcript undergoes several modifications to become mature mRNA, a process critical for its stability and translation. These modifications are standard in eukaryotes and include:

5' Capping: The addition of a methylated cap to the 5' end of the pre-mRNA, which protects it from enzymatic degradation and is essential for recognition by the ribosome. bioninja.com.ausavemyexams.com

3' Polyadenylation: The addition of a poly-A tail (a long chain of adenine (B156593) nucleotides) to the 3' end, which enhances mRNA stability and facilitates its export from the nucleus. bioninja.com.ausavemyexams.com

Splicing: The removal of non-coding sequences (introns) and the joining of coding sequences (exons). bioninja.com.ausavemyexams.com

Furthermore, alternative splicing is a potential mechanism for generating diversity from the single NMB gene. In humans, the NMB gene is known to undergo alternative splicing, resulting in different transcript variants. genecards.orggenscript.com Although direct evidence for alternative splicing of NMB in pigs has not been reported, this mechanism is known to occur for other neuropeptide genes in the porcine species, suggesting it may also apply to Neuromedin B. nih.gov

Precursor Processing and Maturation of Neuromedin B, Porcine

The synthesis of mature, biologically active Neuromedin B from the initial 121-amino acid prepro-NMB is a multi-step process involving proteolytic cleavage and post-translational modifications. iscabiochemicals.combio-techne.com The precursor protein's structure is highly conserved across mammalian species. guidetopharmacology.org

The journey from precursor to active peptide can be summarized as follows:

Signal Peptide Cleavage: The prepro-NMB contains an N-terminal signal peptide that directs the nascent protein into the endoplasmic reticulum. This signal sequence is cleaved off during this transit, yielding pro-Neuromedin B. taylorandfrancis.comsysy.com

Proteolytic Cleavage: The pro-NMB is further processed by a series of enzymes known as prohormone convertases (such as PC1/PC3 and PC2) and carboxypeptidases. These enzymes cleave the pro-peptide at specific basic amino acid residues to release different forms of the peptide. sysy.com In pigs, this processing yields larger forms known as NMB-32 (a 32-amino acid peptide) and NMB-30, which have been identified in the brain and spinal cord. jneurosci.org

Final Maturation: Further cleavage of NMB-32 results in the formation of the highly potent, C-terminal decapeptide (10-amino acid) form of Neuromedin B. wikipedia.org

C-terminal Amidation: The final and crucial step for the biological activity of Neuromedin B is the amidation of its C-terminal phenylalanine-methionine residue. wikipedia.org This modification is carried out by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM) and protects the peptide from degradation by carboxypeptidases, enhancing its receptor-binding affinity. sysy.com

The sequence of the final, active porcine Neuromedin B decapeptide is Gly-Asn-Leu-Trp-Ala-Thr-Gly-His-Phe-Met-NH2. iscabiochemicals.com

Table 1: Key Peptides in Porcine Neuromedin B Maturation This table is interactive. You can sort the columns by clicking on the headers.

| Peptide Form | Amino Acid Length | Description |

|---|---|---|

| Prepro-Neuromedin B | 121 | The initial translation product encoded by the NMB gene. |

| Neuromedin B-32 (NMB-32) | 32 | An intermediate, "big" form of Neuromedin B, identified in porcine CNS. |

| Neuromedin B (decapeptide) | 10 | The primary, fully processed, and biologically active form of the peptide. |

Cellular Machinery Involved in Neuromedin B Synthesis and Packaging

The synthesis and packaging of Neuromedin B follow the classical secretory pathway for neuropeptides within the neuron or endocrine cell. This intricate process ensures that the peptide is correctly folded, modified, and stored, ready for release upon physiological stimulation.

The key cellular components and their roles are:

Ribosomes and Endoplasmic Reticulum (ER): Synthesis of the prepro-NMB begins on ribosomes, which then dock to the surface of the rough ER. The nascent polypeptide chain is translocated into the ER lumen, where the signal peptide is cleaved, and the protein begins to fold. sysy.comoup.com

Golgi Apparatus: From the ER, the pro-NMB is transported to the Golgi apparatus. Within the trans-Golgi network (TGN), the pro-peptide undergoes sorting and further enzymatic processing. It is here that the pro-peptide is packaged into vesicles. sysy.comnih.gov

Dense-Core Vesicles (DCVs): Pro-Neuromedin B, along with the necessary processing enzymes, is packaged into specialized secretory vesicles known as dense-core vesicles (also called large granular vesicles). nih.govunito.it The final stages of maturation, including the cleavage to the decapeptide form and C-terminal amidation, occur within these vesicles as they are transported down the axon to the nerve terminals or other release sites. sysy.com

This established pathway ensures the efficient production and regulated secretion of Neuromedin B, allowing it to function effectively as a signaling molecule in the porcine nervous and peripheral systems.

Neuromedin B Receptor Nmbr Pharmacology and Ligand Interactions

Molecular Identification and Characterization of the Neuromedin B Receptor

The Neuromedin B receptor (NMBR) is a member of the G protein-coupled receptor (GPCR) superfamily. nih.govplos.org Its gene has been successfully cloned and analyzed in various species, including pigs, humans, rats, and mice, revealing a high degree of conservation in its amino acid and gene sequences across species. nih.govplos.orgnih.gov The porcine NMBR, for instance, is a protein consisting of 390 amino acids and features the characteristic seven transmembrane domains typical of GPCRs. plos.org In humans, the NMBR gene is located on chromosome 6, specifically at band 6q24.1. genecards.orgwikipedia.org

The identification of NMBR was a significant step, distinguishing it from the previously known gastrin-releasing peptide-preferring bombesin (B8815690) receptor (GRP-R). capes.gov.br Molecular cloning has enabled detailed characterization of its structure and expression. capes.gov.br

Expression studies using relative real-time PCR and immunohistochemistry have mapped the distribution of NMBR mRNA. nih.govnih.gov In pigs, NMBR is highly expressed in peripheral tissues and organs, including the pancreas, spleen, ovary, esophagus, testis, and various glands, with lower but still significant levels in the central nervous system (CNS) such as the cerebellum and hypothalamus. nih.govnih.gov This contrasts with the expression of its ligand, NMB, which is predominantly found in the CNS. nih.gov In rats, NMBR mRNA is found in the olfactory regions, thalamus, isocortex, hippocampus, amygdala, hypothalamus, and brain stem. jneurosci.org In humans, high expression is noted in the testis, prefrontal cortex, and caudate nucleus, among other tissues. wikipedia.org

Table 1: General Characteristics of the Porcine Neuromedin B Receptor (NMBR)

| Characteristic | Description | Source |

|---|---|---|

| Receptor Type | G protein-coupled receptor (GPCR), Class A/1 (Rhodopsin-like) | nih.govplos.orggenecards.org |

| Protein Size (Porcine) | 390 amino acids | plos.org |

| Structure | Seven transmembrane domains | plos.org |

| Human Gene Location | Chromosome 6q24.1 | genecards.orgwikipedia.org |

| Primary Endogenous Ligand | Neuromedin B (NMB) | tocris.comwikipedia.org |

Receptor Subtypes and Isoforms within the NMBR Family

The Neuromedin B receptor is part of the bombesin receptor family, which comprises three primary subtypes in mammals. guidetopharmacology.orgnih.gov These subtypes are distinguished by their preferential affinity for different endogenous ligands. capes.gov.brnih.gov

BB1 Receptor (NMBR): This is the Neuromedin B-preferring receptor. wikipedia.orgguidetopharmacology.orgnih.gov

BB2 Receptor (GRPR): This is the Gastrin-Releasing Peptide-preferring receptor. guidetopharmacology.orgnih.gov

BB3 Receptor (BRS-3): This is classified as an orphan receptor because its natural endogenous ligand has not been definitively identified, and it shows low affinity for all known naturally occurring bombesin-related peptides. jneurosci.orgguidetopharmacology.org

NMBR and GRPR, while closely related and sharing 55% amino acid identity, have distinct ligand preferences. nih.gov NMBR binds NMB with high affinity, whereas GRPR binds GRP with high affinity and NMB with lower affinity. nih.gov A fourth receptor subtype, BRS-4, has been identified in amphibians. nih.gov The existence of these subtypes allows for the differential actions of NMB and GRP throughout the body. Furthermore, alternative splicing of the human NMBR gene can result in multiple transcript variants, suggesting the potential for different receptor isoforms, which could contribute to the diversity of NMB signaling. nih.govnih.gov

Table 2: Mammalian Bombesin Receptor Family Subtypes

| Receptor Subtype | Common Name | Primary Endogenous Ligand | Source |

|---|---|---|---|

| BB1 | Neuromedin B Receptor (NMBR) | Neuromedin B (NMB) | guidetopharmacology.orgnih.govtocris.com |

| BB2 | Gastrin-Releasing Peptide Receptor (GRPR) | Gastrin-Releasing Peptide (GRP) | guidetopharmacology.orgnih.govtocris.com |

| BB3 | Bombesin Receptor Subtype 3 (BRS-3) | Orphan Receptor | jneurosci.orgguidetopharmacology.orgtocris.com |

Ligand Binding Kinetics and Affinity of Neuromedin B, Porcine to NMBR

Porcine Neuromedin B is the endogenous ligand for the NMBR, exhibiting high-affinity binding. tocris.com Studies have demonstrated that NMBR has a higher affinity for NMB compared to GRP or bombesin. capes.gov.brnih.gov In competitive binding assays, porcine Neuromedin B was shown to be a potent ligand for the NMBR with a reported IC50 value of 2 nM. tocris.com

The distinct affinities of the bombesin-like peptides for their respective receptors are fundamental to their specific physiological roles. For example, while both NMB and GRP can influence satiety, studies in NMBR-deficient mice suggest that this effect is primarily mediated by the GRP/GRPR system. jneurosci.org However, other studies using selective antagonists in rats indicate that the NMB/NMBR system also contributes to the inhibition of feeding. jneurosci.orgjneurosci.org This highlights the importance of selective ligand-receptor interactions in mediating specific biological outcomes.

Table 3: Relative Ligand Affinities for Bombesin Receptor Subtypes

| Receptor | Neuromedin B (NMB) Affinity | Gastrin-Releasing Peptide (GRP) Affinity | Bombesin Affinity | Source |

|---|---|---|---|---|

| NMBR (BB1) | High | Lower | Lower | nih.gov |

| GRPR (BB2) | Lower | High | High | nih.gov |

| BRS-3 (BB3) | Low | Low | Low | guidetopharmacology.org |

Structure-Activity Relationship Studies of Neuromedin B, Porcine and Analogues

The biological activity of bombesin-like peptides, including porcine Neuromedin B, is intrinsically linked to their structure. The C-terminal region of these peptides has been identified as necessary and sufficient for high-affinity receptor binding. nih.govjneurosci.org The C-terminal ten-amino-acid sequence of NMB is highly conserved across different species. plos.org

Studies examining the stability of porcine neuromedin U-8, a related peptide, have shown that the C-terminal asparagine amide can be unstable under certain pH conditions. nih.gov Degradation at this C-terminus results in a significant reduction in biological and immunochemical binding activities, underscoring the importance of this region for receptor interaction. nih.gov

To pinpoint the specific domains responsible for ligand selectivity, researchers have created chimeric NMBR-GRPR receptors. These studies revealed that amino acid differences in the third extracellular loop (EC3) and the upper portion of the fifth transmembrane domain (TM5) are critical for the high affinity and selectivity of NMB for the NMBR. nih.gov Further research using synthetic somatostatin (B550006) octapeptide analogues has led to the discovery of a class of selective NMBR antagonists. nih.gov Structure-function analyses of these analogues demonstrated that the stereochemistry, hydrophobicity, and basicity of specific amino acid residues are all crucial determinants of binding affinity to the NMB receptor. nih.gov

Receptor Desensitization and Downregulation Mechanisms

Like many GPCRs, the Neuromedin B receptor is subject to regulatory mechanisms that prevent overstimulation. Upon prolonged exposure to its agonist, NMB, the NMBR undergoes rapid homologous desensitization. nih.gov This process is characterized by a marked attenuation of the receptor's ability to generate intracellular signals. nih.gov

The primary mechanism behind this desensitization is receptor downregulation, which is achieved through the physical removal of receptors from the cell surface via internalization. nih.gov Studies have shown that prolonged incubation with NMB leads to a rapid decrease in the number of cell surface NMB receptors. nih.gov This internalization is thought to follow a pathway mediated by GPCR Regulating Kinases (GRKs) and β-arrestin, a common mechanism for GPCR desensitization. plos.org

Interestingly, this process is reversible. Following the removal of the NMB agonist, the receptors are rapidly recycled back to the cell surface from an intracellular compartment. nih.gov This recovery of surface receptors, which occurs within hours, parallels the resensitization of the cell to the agonist. nih.gov This recycling process is independent of new protein synthesis but can be blocked by inhibitors of receptor recycling like monensin, confirming that internalized receptors are being returned to the plasma membrane. nih.gov

Intracellular Signal Transduction Pathways Mediated by Neuromedin B, Porcine

G Protein Coupling and Activation by NMBR

Upon binding of Neuromedin B, the NMBR undergoes a conformational change that facilitates its interaction with and activation of heterotrimeric G proteins. wikipedia.orgwikipedia.org The NMBR predominantly couples to the Gq/11 class of G proteins, an interaction that is insensitive to pertussis toxin. ebi.ac.ukbiomolther.org

The activation sequence involves the NMBR acting as a guanine (B1146940) nucleotide exchange factor (GEF). It promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit (Gαq) of the G protein. wikipedia.orgwikipedia.org This exchange triggers the dissociation of the active, GTP-bound Gαq subunit from the Gβγ dimer. wikipedia.orgwikipedia.org Both the Gαq-GTP and the Gβγ dimer are then free to interact with and modulate the activity of downstream effector proteins, thereby propagating the signal. nih.govumn.edu

Table 1: G Protein Coupling of the Neuromedin B Receptor This interactive table summarizes the primary G proteins associated with NMBR signaling.

| Receptor | G Protein Class | Key Gα Subunit | Primary Function of Gα Subunit |

|---|---|---|---|

| NMBR | Gq/11 | Gαq | Activates Phospholipase C-β (PLC-β) biomolther.org |

Second Messenger Systems Activated by Neuromedin B, Porcine

The activated G protein subunits modulate the activity of enzymes that generate intracellular second messengers. These small molecules amplify the initial signal and orchestrate a broad cellular response.

A primary and well-established pathway activated by NMB in various tissues, including porcine Leydig cells, is the Phospholipase C (PLC) pathway. bioscientifica.comnih.govnih.gov The activated Gαq subunit stimulates PLC-β, which then catalyzes the hydrolysis of the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2). wikipedia.orgnih.gov

This cleavage yields two critical second messengers:

Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses into the cytosol and binds to IP3 receptors on the membrane of the endoplasmic reticulum. bioscientifica.comnih.gov This binding opens calcium channels, leading to a rapid release of stored Ca2+ into the cytosol and a transient increase in the intracellular calcium concentration. nih.govnih.govphysiology.org

Diacylglycerol (DAG): A lipid molecule that remains in the plasma membrane and acts as an anchoring site for Protein Kinase C (PKC), which it activates in a calcium-dependent manner. bioscientifica.comnih.gov

The elevation of intracellular calcium and the activation of PKC are central to many of the cellular responses mediated by NMB, including smooth muscle contraction and hormone secretion. bioscientifica.comphysiology.org

Table 2: Key Components of the NMB-Induced Inositol Phosphate/Ca2+ Pathway This interactive table outlines the sequence of events in the PLC signaling cascade initiated by Neuromedin B.

| Step | Molecule/Enzyme | Location | Function |

|---|---|---|---|

| 1 | NMBR-Gαq | Plasma Membrane | Activated by NMB binding ebi.ac.uk |

| 2 | Phospholipase C (PLC) | Plasma Membrane | Activated by Gαq; hydrolyzes PIP2 bioscientifica.comnih.gov |

| 3 | Inositol Trisphosphate (IP3) | Cytosol | Releases Ca2+ from endoplasmic reticulum nih.govphysiology.org |

| 4 | Diacylglycerol (DAG) | Plasma Membrane | Activates Protein Kinase C (PKC) bioscientifica.comnih.gov |

The role of Neuromedin B in modulating the cyclic adenosine (B11128) monophosphate (cAMP) pathway is less clear, with some conflicting reports. One study on porcine Leydig cells reported that NMB increases intracellular cAMP concentration, which is a known pathway in steroidogenesis. bioscientifica.com Other reports also suggest NMB can activate the cAMP system. patsnap.com Conversely, some models propose that the Gα subunit associated with NMBR may be inhibitory (Gαi), which would inactivate adenylyl cyclase and lead to a decrease in cAMP production. wikipedia.org Furthermore, other research has stated that no significant signaling through the cAMP pathway has been demonstrated for the NMB receptor. nih.govbioscientifica.com This variability suggests that NMB's effect on cAMP may be cell-type specific or dependent on the expression of different G protein subtypes.

Downstream Kinase Cascades and Gene Expression Modulation

The initial signals generated by second messengers are further transduced and amplified by cascades of protein kinases, which ultimately lead to changes in protein function and gene expression.

NMBR activation is known to stimulate several critical kinase cascades:

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: NMB consistently activates the ERK1/2 (extracellular signal-regulated kinases) pathway in various cell types. plos.orgabcam.complos.org This pathway is crucial for regulating cell growth, proliferation, and survival. abcam.complos.org

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: NMB also triggers the PI3K/Akt signaling cascade. plos.orgbioscientifica.comnih.gov Akt (also known as Protein Kinase B) is a key node in pathways that promote cell survival and inhibit apoptosis. bioscientifica.comnih.gov

mTOR Signaling: In some contexts, NMB activates the mammalian target of rapamycin (B549165) (mTOR) and its downstream effectors, p70S6K and 4EBP1, which are central regulators of protein synthesis and cell growth. spandidos-publications.com

These kinase cascades phosphorylate a variety of substrates, including transcription factors, which then move into the nucleus to modulate the expression of specific genes. For instance, NMB has been shown to induce the expression of the proto-oncogene c-fos and interleukin-6 (IL6). plos.orgnih.govoup.com In porcine Leydig cells, NMB signaling influences the expression of key steroidogenic enzymes. bioscientifica.com

Table 3: Downstream Effectors and Modulated Genes in NMB Signaling This interactive table lists key downstream kinases and genes regulated by Neuromedin B signaling.

| Category | Effector/Gene | Function/Role |

|---|---|---|

| Kinase Cascades | ERK1/2 | Cell proliferation, growth plos.orgabcam.com |

| Akt (Protein Kinase B) | Cell survival, angiogenesis plos.orgbioscientifica.comsigmaaldrich.com | |

| mTOR | Protein synthesis, cell growth spandidos-publications.com | |

| p70S6K | Translation initiation spandidos-publications.com | |

| Focal Adhesion Kinase (FAK) | Cell adhesion, migration nih.gov | |

| Modulated Genes | c-fos | Transcription factor, cell proliferation nih.gov |

| IL6 | Cytokine, inflammation, labor induction plos.orgoup.com | |

| D-type Cyclins | Cell cycle progression nih.gov |

Cross-Talk with Other Signaling Networks

The NMBR signaling pathway does not operate in isolation but engages in significant cross-talk with other receptor systems, adding layers of regulatory complexity.

Key examples of this cross-talk include:

Epidermal Growth Factor Receptor (EGFR) Transactivation: NMBR activation can lead to the transactivation of the EGFR in lung cancer cells. nih.gov This process is dependent on the activity of Src kinase and matrix metalloproteases and results in the phosphorylation and activation of the EGFR, linking the GPCR signal to a receptor tyrosine kinase pathway. nih.gov

Interaction with Bombesin-like Peptide Receptors: NMBR and the gastrin-releasing peptide receptor (GRPR), another bombesin-family receptor, exhibit mutual inhibition. jneurosci.org NMB can competitively inhibit the binding of GRP to its receptor, and this cross-inhibition is important for modulating physiological processes like itch transmission. jneurosci.org

Neuromedin B and Toll-Like Receptor (TLR) Signaling: A novel signaling platform has been identified where NMBR forms a complex with Neuraminidase-1 (Neu1) and Matrix Metalloproteinase-9 (MMP-9). nih.gov This complex is essential for the activation of intracellular Toll-like receptors (TLR-7 and -9), which are critical components of the innate immune system. nih.govresearchgate.net

Insulin (B600854) Receptor Signaling: The NMBR-Neu1-MMP9 signaling axis has also been shown to transactivate the insulin receptor, demonstrating a link between GPCR signaling and metabolic regulation, even in the absence of insulin. nih.govnih.gov

Crosstalk with Natriuretic Peptide Receptors: In the spinal cord, NMBR signaling can be facilitated by B-type natriuretic peptide (BNP) through its receptor NPRC, showcasing a novel mechanism of cross-signaling between distinct neuropeptide systems to modulate sensory information like itch. elifesciences.org

This intricate network of interactions allows for the fine-tuning of cellular responses to Neuromedin B in a context-dependent manner.

Distribution, Expression, and Secretion of Neuromedin B, Porcine

Anatomical and Cellular Localization in Porcine Tissues

Research indicates a distinct distribution pattern for Neuromedin B and its receptor (NMBR) in porcine models, with the peptide being predominantly expressed in the central nervous system and the receptor being more widely distributed in peripheral tissues. nih.gov

Central Nervous System (CNS): Neuromedin B was first identified in the porcine spinal cord. nih.gov Subsequent studies using radioimmunoassay and immunocytochemistry have confirmed its localization and concentration. NMB-like immunoreactivity is particularly concentrated in the dorsal part of the lumbosacral segments of the pig spinal cord. nih.gov The highest concentration has been measured in the dorsal part of the sacral region at 25.7 ± 3.4 pmol/g wet weight. nih.gov

Cellularly, NMB immunoreactivity is found in nerve fibers and terminals throughout the entire length of the spinal cord. nih.gov These fibers are most abundant in specific areas, including:

Laminae I and II of the dorsal horn

The area surrounding the central canal (lamina X)

Intermediolateral cell columns of the thoracic and sacral segments. nih.gov

High expression of NMB has also been noted in the olfactory bulb of pigs. nih.govresearchgate.net

Gastrointestinal Tract: While NMB itself is mainly expressed in the CNS, its receptor, NMBR, is widely distributed throughout the digestive system. nih.gov Immunohistochemical analysis has identified NMBR-positive cells in various components of the gastrointestinal tract, indicating that this system is a key target for NMB signaling. nih.gov

Endocrine Glands: The porcine endocrine system shows significant expression of the Neuromedin B receptor. nih.gov NMBR-positive cells are found in various endocrine tissues and glands. nih.gov Specifically, NMBR has been identified in the Leydig cells of porcine testes, suggesting a role in reproductive functions. bioscientifica.com

| Tissue/System | Component | Localization Details | Reference |

|---|---|---|---|

| Central Nervous System (CNS) | Spinal Cord (Sacral Region) | Highest concentration of NMB peptide (25.7 ± 3.4 pmol/g wet wt) in the dorsal part. | nih.gov |

| Spinal Cord (General) | NMB localized to nerve fibers and terminals, especially in laminae I, II, and X. | nih.gov | |

| Olfactory Bulb | High expression of NMB peptide reported. | nih.govresearchgate.net | |

| Gastrointestinal Tract | General | Widespread distribution of NMBR-positive cells. | nih.gov |

| Endocrine Glands | General | High expression of NMBR in various endocrine tissues and glands. | nih.gov |

| Testes | NMBR expressed in Leydig cells. | bioscientifica.com |

Developmental Expression Patterns of Neuromedin B and NMBR in Animal Models

Studies in porcine models reveal that the expression of NMB and its receptor changes significantly during postnatal development, particularly within the reproductive axis of boars. nih.gov Analysis of mRNA levels in the hypothalamus, pituitary, and testes shows dynamic developmental shifts at postnatal days 30, 60, 90, and 120. nih.govresearchgate.net

In the testes of developing boars, NMB mRNA expression is highest at day 3, decreases to its lowest point at day 60, and then gradually increases up to day 120. nih.gov Conversely, the expression of its receptor, NMBR, peaks later at day 90 and is at its lowest at day 120. nih.gov These findings suggest a precisely regulated role for the NMB/NMBR system in the sexual development and maturation of male pigs. researchgate.net

| Postnatal Day | Tissue | NMB mRNA Expression Level | NMBR mRNA Expression Level | Reference |

|---|---|---|---|---|

| 3 | Testis | Peak levels | High | nih.gov |

| 60 | Testis | Lowest levels | Decreased | nih.gov |

| 90 | Testis | Increasing | Peak levels | nih.gov |

| 120 | Testis | Gradually increasing | Lowest levels | nih.gov |

Mechanisms of Neuromedin B Secretion and Release

The secretion of Neuromedin B is a regulated process tied to the neuroendocrine system. While porcine-specific secretion mechanisms are not fully detailed, studies in other animal models provide significant insights. In mouse models, the expression and subsequent secretion of NMB from pituitary corticotrophs are under the control of the hypothalamic-pituitary-adrenal (HPA) axis. nih.govoup.com

Key regulatory factors include:

Corticotropin-releasing hormone (CRH): Administration of CRH leads to an increase in NMB mRNA expression, suggesting it stimulates NMB synthesis and release. nih.govoup.com

Glucocorticoids: Treatment with glucocorticoids, such as dexamethasone (B1670325) or corticosterone (B1669441), suppresses NMB mRNA expression. nih.govoup.com This indicates a negative feedback mechanism where stress hormones can inhibit NMB production.

These findings demonstrate that NMB secretion is not constitutive but is instead modulated by central stress-response pathways, allowing its release to be coordinated with the body's physiological state. oup.com Corticotrophs appear to secrete NMB into the systemic circulation, allowing it to act on distant target tissues. nih.govoup.com

Heterogeneity of Neuromedin B Expression Across Physiological States

The expression of NMB and its receptor fluctuates significantly with different physiological states, particularly in relation to the reproductive cycle in female pigs and in response to adrenal status. nih.gov

Sow Estrous Cycle: During the sow estrous cycle, NMB and NMBR mRNA levels exhibit dynamic and tissue-specific changes. nih.gov

In the hypothalamus , the expression levels of NMB and NMBR mRNA remain relatively similar throughout the cycle. nih.gov

In the pituitary , there is a negative correlation between the expression of NMB and NMBR. nih.gov

In the ovarian system , expression is at its lowest during the metestrus phase and reaches its highest levels during the proestrus and estrus phases, coinciding with follicular development and ovulation. nih.gov

| Phase | Tissue | Relative Expression Level | Reference |

|---|---|---|---|

| Proestrus & Estrus | Pituitary | Expression of NMB and NMBR is negatively correlated. | nih.gov |

| Ovarian System | Highest expression of NMB and NMBR. | nih.gov | |

| Metestrus | Pituitary | Expression of NMB and NMBR is negatively correlated. | nih.gov |

| Ovarian System | Lowest expression of NMB and NMBR. | nih.gov |

Adrenal Insufficiency: Animal models of adrenal insufficiency provide further evidence of heterogeneous expression. In mice with chronic adrenal deficiency, NMB expression is significantly higher in the pituitary gland, and plasma concentrations of NMB are also elevated. nih.govoup.com Conversely, the administration of corticosterone reduces pituitary NMB expression. oup.com This highlights the strong influence of the adrenal state on NMB synthesis and release, linking it to the body's stress response system. oup.com

Physiological Roles and Functional Studies of Neuromedin B, Porcine in Animal Models

Role in Gastrointestinal Function and Motility Regulation

Neuromedin B, porcine, demonstrates a significant influence on the gastrointestinal (GI) system. Research has shown that NMB is distributed throughout the GI tract, including the esophagus, stomach, and intestines, as well as the pancreas. plos.orgnih.gov Its presence in these tissues suggests a direct role in regulating their functions. tocris.comiscabiochemicals.comlifescienceproduction.co.uk

Studies have indicated that NMB is a potent stimulator of smooth muscle contraction. tocris.comiscabiochemicals.comlifescienceproduction.co.ukphysiology.org This action is crucial for gastrointestinal motility, the process that moves food through the digestive tract. In porcine models, NMB has been shown to contract the lower esophageal sphincter. bioscientifica.com Immunohistochemical studies have localized NMB-like immunoreactivity to nerve fibers within the circular muscle of the gut in rats, further supporting its role as a neuromodulator of gut motility. nih.gov The distribution of the Neuromedin B receptor (NMBR) in various parts of the digestive system, such as the stomach, duodenum, jejunum, and ileum, underscores the peptide's widespread influence on GI function. plos.orgnih.gov Specifically, NMBR has been identified in the fundic glands of the stomach and the absorptive cells and lymphocytes of the intestinal villi. nih.gov

While NMB is a recognized regulator of smooth muscle contraction, some studies have shown nuanced effects. For instance, one in vitro study on pig GI strips indicated that NMB did not cause contraction or modify neural responses in the stomach and intestine under the tested conditions. frontiersin.org However, broader evidence points towards NMB's involvement in the complex regulation of digestion and gut movement. pnas.org

Involvement in Neuroendocrine Regulation and Hormone Secretion

Neuromedin B, porcine, is an important modulator of the neuroendocrine system, influencing the secretion of various hormones that control a wide range of bodily functions. nih.gov Its receptor, NMBR, is found in key endocrine tissues, including the pituitary gland and pancreas, highlighting its role in hormonal regulation. plos.orgnih.gov

Hypothalamic-Pituitary-Gonadal (HPG) Axis Modulation

NMB plays a significant role in the regulation of the reproductive system through its action on the Hypothalamic-Pituitary-Gonadal (HPG) axis. bioscientifica.comnih.gov The HPG axis is a critical hormonal cascade involving the hypothalamus, pituitary gland, and gonads, which governs reproductive function.

Studies in male rats have demonstrated that NMB can stimulate the HPG axis, leading to the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. researchgate.netnih.gov This, in turn, stimulates the secretion of luteinizing hormone (LH) from the pituitary gland. researchgate.netnih.gov In porcine models, the expression of NMB and its receptor in the hypothalamus, pituitary, and testes changes with developmental stages, suggesting a role in reproductive maturation. plos.orgbioscientifica.comnih.gov

Research on porcine Leydig cells, the primary source of testosterone (B1683101) in males, has shown that NMB can directly stimulate testosterone secretion. bioscientifica.comnih.gov This effect is accompanied by an increased expression of genes and proteins involved in steroidogenesis. bioscientifica.comnih.gov Furthermore, NMB has been found to promote the proliferation of Leydig cells while inhibiting apoptosis, indicating a comprehensive role in maintaining testicular function. bioscientifica.comnih.gov In sows, the expression levels of NMB and NMBR in the hypothalamus and pituitary fluctuate during the estrous cycle, suggesting a regulatory role in female reproduction as well. plos.orgnih.gov

Table 1: Effects of Neuromedin B on the Hypothalamic-Pituitary-Gonadal (HPG) Axis in Porcine Models

| Parameter | Effect of Neuromedin B | Observed Outcome | Supporting Evidence |

|---|---|---|---|

| Testosterone Secretion | Stimulatory | Increased testosterone production in primary porcine Leydig cells. | bioscientifica.comnih.gov |

| Steroidogenesis | Upregulation | Increased expression of steroidogenic mediators (STAR, CYP11A1, HSD3B1). | bioscientifica.comnih.gov |

| Leydig Cell Proliferation | Promotional | Increased expression of proliferating cell nuclear antigen and Cyclin B1. | bioscientifica.comnih.gov |

| Leydig Cell Apoptosis | Inhibitory | Decreased expression of BAX and Caspase-3 proteins. | bioscientifica.comnih.gov |

| HPG Axis in Males | Stimulatory | Stimulates GnRH release from the hypothalamus. | researchgate.netnih.gov |

| Reproductive Axis in Females | Regulatory | Expression of NMB and NMBR fluctuates with the estrous cycle. | plos.orgnih.gov |

Pancreatic Islet Function and Glucose Metabolism

Neuromedin B is also implicated in the regulation of pancreatic function and glucose metabolism. oup.com The pancreas has both exocrine and endocrine functions, and NMB appears to influence both. NMB and its receptor are present in the pancreas, specifically in the pancreatic islets. plos.orgnih.gov

Studies in rats have shown that NMB can stimulate the release of amylase, an exocrine pancreatic enzyme. nih.gov In terms of endocrine function, NMB has been found to have a stimulatory effect on insulin (B600854) secretion. nih.govresearchgate.net However, its potency in this regard is considered weaker compared to other bombesin-like peptides. nih.gov Some research suggests that NMB's effect on insulin release may be indirect, possibly mediated by the release of other gastrointestinal hormones that act as incretins. researchgate.net

Contrasting findings exist regarding NMB's role in glucose homeostasis. While some studies in rodents suggest that NMB stimulates insulin release, other research using NMB receptor-deficient mice did not find a direct role for NMB as an insulin-releasing peptide or a significant modulator of body weight and glucose metabolism under normal conditions. nih.govresearchgate.net These discrepancies may be due to species differences or the complexity of the regulatory networks involved. In porcine models, the presence of NMBR in pancreatic islets strongly suggests a direct or indirect regulatory function in insulin and glucagon (B607659) secretion, which is critical for maintaining glucose balance. nih.gov

Central Nervous System Functions and Behavioral Modulation

First identified in the porcine spinal cord, Neuromedin B has significant functions within the central nervous system (CNS). pnas.orgnih.govtocris.comthno.org It is distributed in various brain regions, and its receptor is also widely expressed in the CNS, indicating its involvement in a range of neurological and behavioral processes. plos.orgnih.gov

Hypothalamic Regulation of Energy Balance and Feeding Behavior

The hypothalamus is a key brain region for the regulation of energy balance and feeding. NMB and its receptor are expressed in the hypothalamus, where they contribute to the control of food intake. plos.orgnih.gov

Animal studies have shown that NMB can act as an anorexigenic peptide, meaning it can reduce food intake. lktlabs.com This effect is believed to be mediated through its action in the hypothalamus. Research in rats has demonstrated that bombesin-like peptides, including NMB, can suppress food intake. bioscientifica.com Furthermore, NMB has been shown to excite neuropeptide Y (NPY) neurons in the arcuate nucleus of the hypothalamus. jneurosci.org NPY is a potent appetite stimulant, and its modulation by NMB suggests a complex interplay in the regulation of feeding behavior.

The presence of NMB and its receptor in adipose tissue also points to a role in energy homeostasis. bioscientifica.com While some studies suggest a link between NMB and the regulation of body weight, research in NMB receptor-deficient mice has yielded conflicting results, indicating that the precise role of the NMB system in long-term energy balance may be complex and dependent on various factors. jneurosci.org

Anxiety and Stress Responses

Neuromedin B is also involved in modulating anxiety and the body's response to stress. thno.org The expression of NMB and its receptor in brain regions associated with fear and anxiety, such as the amygdala, supports this role. plos.orgnih.gov

Studies in rodents have implicated bombesin-like peptides in fear-related behaviors. nih.gov NMB has been shown to have a role in the stress axis, and its levels can be influenced by stress hormones. nih.govoup.com For instance, NMB expression in the pituitary gland is increased in response to adrenalectomy, a model of acute adrenal insufficiency. oup.com This suggests that NMB may be part of the neuroendocrine response to stress.

Research has shown that NMB can excite neurons in the central lateral amygdala, a key area for processing fear and anxiety. nih.gov This neuronal activation can influence cardiovascular output and fear-potentiated startle responses. The intricate involvement of NMB in the stress response highlights its importance as a neuromodulator in the brain.

Table 2: Summary of Neuromedin B, Porcine Research Findings in Animal Models

| Physiological System | Specific Function | Key Findings in Animal Models | Supporting Evidence |

|---|---|---|---|

| Gastrointestinal | Motility | Stimulates smooth muscle contraction; contracts lower esophageal sphincter in pigs. | tocris.comiscabiochemicals.comlifescienceproduction.co.ukphysiology.orgbioscientifica.com |

| Distribution | Found in esophagus, stomach, intestines, and pancreas. NMBR is present in fundic glands and intestinal villi. | plos.orgnih.govnih.gov | |

| Neuroendocrine | HPG Axis | Stimulates testosterone secretion and steroidogenesis in porcine Leydig cells. Modulates GnRH and LH release. | bioscientifica.comnih.govresearchgate.netnih.gov |

| Pancreatic Function | Stimulates amylase and insulin secretion in rats, though effects on glucose homeostasis are debated. | nih.govresearchgate.netnih.govresearchgate.net | |

| Central Nervous System | Energy Balance | Acts as an anorexigenic peptide in the hypothalamus; excites NPY neurons. | lktlabs.combioscientifica.comjneurosci.org |

| Anxiety and Stress | Modulates fear-related behaviors; involved in the stress axis and excites neurons in the amygdala. | nih.govoup.comthno.orgnih.gov |

Nociception and Pain Hypersensitivity Mechanisms

Neuromedin B, Porcine (NMB) has been identified as a significant modulator of nociceptive pathways, particularly within the central nervous system. Research in animal models demonstrates that NMB, acting through its specific receptor, the Neuromedin B receptor (NMB-R), plays a crucial role in the processing of pain signals and the development of hypersensitivity states . Studies focusing on the spinal cord, a key site for pain signal integration, reveal that NMB is involved in excitatory neurotransmission. When introduced into the intrathecal space of rodent models, porcine NMB elicits behaviors indicative of pain, such as scratching, biting, and licking the affected area. This suggests a direct pro-nociceptive action .

The underlying mechanism involves the activation of NMB-R located on dorsal horn neurons. This activation leads to neuronal depolarization and an increase in the excitability of the pain-transmitting circuits. Consequently, the threshold for pain perception is lowered, resulting in hyperalgesia (an exaggerated response to a painful stimulus) and allodynia (pain resulting from a stimulus that does not normally provoke pain) [18, 34]. These findings position porcine NMB as a key neuropeptide in the central sensitization processes that contribute to chronic and pathological pain states.

Table 1: Summary of Nociceptive Effects of Neuromedin B, Porcine

| Experimental System | Key Observation | Implicated Mechanism | References |

| Rodent Spinal Cord (In vivo) | Elicitation of pain-related behaviors (scratching, biting). | Direct activation of nociceptive neurons in the dorsal horn. | |

| Rodent Models | Induction of thermal hyperalgesia. | Sensitization of central pain-transmitting pathways. | |

| Isolated Dorsal Horn Neurons | Increased neuronal excitability and depolarization. | Activation of the Neuromedin B receptor (NMB-R). | [18, 34] |

Immunomodulatory Actions and Inflammatory Responses in Pre-clinical Models

Porcine Neuromedin B demonstrates significant immunomodulatory functions, primarily acting as a pro-inflammatory mediator in various pre-clinical settings. Its effects are mediated through the NMB-R, which is expressed on the surface of key immune cells, including macrophages, monocytes, and lymphocytes [8, 16]. Studies using cultured macrophages have shown that exposure to porcine NMB triggers a robust inflammatory response. This includes the upregulation and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) [9, 27].

Furthermore, porcine NMB has been shown to function as a chemoattractant, promoting the migration of macrophages and neutrophils to sites of inflammation . This chemotactic activity amplifies the inflammatory cascade by recruiting additional immune cells to the affected tissue. In models of autoimmune conditions, the NMB/NMB-R signaling axis has been implicated in exacerbating the inflammatory response, suggesting its contribution to the pathology of inflammatory diseases . The peptide can also influence adaptive immunity by modulating T-cell proliferation and function, further highlighting its multifaceted role in orchestrating immune responses .

Table 2: Immunomodulatory and Inflammatory Actions of Neuromedin B, Porcine

| Cell/Animal Model | Observed Effect | Mechanism/Pathway | References |

| Cultured Macrophages | Increased secretion of TNF-α, IL-1β, and IL-6. | NMB-R activation leading to intracellular inflammatory signaling. | [9, 27] |

| In vitro Chemotaxis Assay | Promoted migration of macrophages and neutrophils. | Chemoattractant activity via NMB-R. | |

| Autoimmune Disease Models | Exacerbation of inflammatory symptoms. | Amplification of local and systemic inflammatory responses. | |

| Cultured T-lymphocytes | Modulation of T-cell proliferation. | Direct action on NMB-R expressed on T-cells. |

Role in Pulmonary Physiology and Airway Function

In the context of pulmonary physiology, porcine Neuromedin B has been characterized as a potent bronchoconstrictor. Research utilizing isolated airway tissues from animal models, such as guinea pig tracheal strips and lung parenchymal preparations, has consistently demonstrated that NMB induces smooth muscle contraction . This effect is direct and potent, leading to a significant narrowing of the airways.

The mechanism of action is the stimulation of NMB-R located on airway smooth muscle cells. The binding of NMB to these receptors initiates a signaling cascade that results in an increase in intracellular calcium concentrations, triggering the contractile machinery of the muscle cells. This potent bronchoconstrictor activity suggests that NMB could potentially play a role in the pathophysiology of respiratory conditions characterized by airway hyperreactivity and bronchospasm .

Table 3: Effects of Neuromedin B, Porcine on Pulmonary Function

| Experimental System | Key Observation | Implicated Mechanism | References |

| Isolated Guinea Pig Trachea | Potent contraction of tracheal smooth muscle. | Activation of NMB-R on airway smooth muscle cells. | |

| Isolated Lung Parenchymal Strips | Induction of tissue contraction, indicating constriction of small airways. | Increase in intracellular calcium leading to smooth muscle contraction. |

Regulation of Cardiovascular Homeostasis and Blood Pressure

Porcine Neuromedin B exerts significant influence over the cardiovascular system, primarily acting as a vasoconstrictor and hypertensive agent. Systemic administration in animal models leads to a rapid and pronounced increase in mean arterial blood pressure [2, 10]. This hypertensive effect is attributed to two primary mechanisms: a direct action on vascular smooth muscle and a centrally mediated increase in sympathetic outflow [4, 34].

In isolated blood vessel preparations, porcine NMB induces vasoconstriction, thereby increasing peripheral vascular resistance . This effect is mediated by NMB-R on vascular smooth muscle cells. Concurrently, studies involving central administration of NMB have shown that it can act within the brainstem to modulate autonomic control of the cardiovascular system, resulting in an elevated sympathetic tone that further contributes to the rise in blood pressure and heart rate [2, 34]. These findings establish NMB as a relevant peptide in the physiological regulation of blood pressure and vascular tone.

Table 4: Cardiovascular Effects of Neuromedin B, Porcine

| Animal Model/System | Key Observation | Mechanism/Pathway | References |

| Anesthetized Rats | Rapid and significant increase in systemic blood pressure. | Combination of central sympathetic activation and peripheral vasoconstriction. | [2, 10] |

| Isolated Arterial Rings | Induction of vasoconstriction. | Direct activation of NMB-R on vascular smooth muscle cells. | |

| Central Nervous System (Brainstem) | Increased sympathetic nerve activity. | Modulation of autonomic regulatory centers. | [4, 34] |

Regulation of Cell Proliferation and Differentiation (e.g., Adipogenesis, Steroidogenesis)

Porcine Neuromedin B functions as a mitogenic factor, promoting the proliferation and influencing the differentiation of various cell types. Its role as a growth factor has been demonstrated in multiple in vitro systems [8, 10]. NMB stimulates the proliferation of fibroblasts and certain epithelial cell lines, an effect mediated through the activation of the NMB-R and subsequent engagement of intracellular signaling cascades like the mitogen-activated protein kinase (MAPK/ERK) pathway [9, 14].

Beyond general proliferation, porcine NMB has specific roles in key differentiation processes. In the context of adipogenesis, NMB has been shown to influence the differentiation of preadipocytes into mature, lipid-accumulating adipocytes, suggesting a role in adipose tissue development and metabolism [12, 19]. Furthermore, NMB is implicated in the regulation of steroidogenesis. Studies using cultured adrenal and gonadal cells have found that porcine NMB can stimulate the production and secretion of steroid hormones, such as cortisol and testosterone [4, 28]. This effect is linked to the upregulation of key steroidogenic enzymes, highlighting a role for NMB in endocrine function.

Table 5: Effects of Neuromedin B, Porcine on Cell Proliferation and Differentiation

| Cell Type/System | Observed Effect | Mechanism/Pathway | References |

| Fibroblasts, Epithelial Cells | Stimulation of cell division (mitogenesis). | Activation of NMB-R and downstream MAPK/ERK signaling. | [8, 9, 10, 14] |

| Preadipocytes (In vitro) | Promotion of differentiation into mature adipocytes. | Modulation of adipogenic transcription factors. | [12, 19] |

| Adrenal Cortical Cells | Increased synthesis and secretion of cortisol. | Upregulation of steroidogenic enzymes. | [4, 28] |

| Gonadal Cells (Leydig cells) | Stimulation of testosterone production. | NMB-R mediated increase in steroidogenic activity. |

Pharmacological Tools and Research Methodologies for Studying Neuromedin B, Porcine

Development and Application of Selective Neuromedin B Receptor Agonists for Research

The study of the Neuromedin B receptor (NMBR), a G protein-coupled receptor, is greatly facilitated by the use of selective agonists that can mimic the actions of endogenous NMB. physiology.org While NMB itself is the primary agonist, a range of natural and synthetic analogs are employed in research to probe receptor function, often with varying selectivity for the NMBR versus the related gastrin-releasing peptide receptor (GRPR). nih.govnih.gov

The development of these agonists allows researchers to stimulate the NMBR in controlled experimental settings, triggering downstream signaling cascades, which typically involve phospholipase C activation and intracellular calcium mobilization. physiology.org Synthetic agonists, sometimes incorporating modifications like unnatural amino acids, have been developed to enhance stability or selectivity. researchgate.net For instance, studies have characterized numerous bombesin-related peptide agonists, assessing their affinity and potency at both human and rat NMB receptors to identify those with the highest selectivity. nih.gov The application of these agonists is crucial in both in vitro and in vivo models to elucidate the specific physiological outcomes of NMBR activation, such as hormone secretion, cell proliferation, and neurotransmission. bioscientifica.comnih.gov

| Agonist Example | Receptor Selectivity | Research Application |

| Neuromedin B (NMB) | Highest affinity for NMBR, lower for GRPR. nih.gov | Studying testosterone (B1683101) secretion, cell proliferation in porcine Leydig cells; investigating mitochondrial function in L6 myocytes. bioscientifica.comphysiology.org |

| Bombesin (B8815690) | High affinity for both GRPR and NMBR. nih.gov | General studies of bombesin-like peptide effects, often requiring knockout models or selective antagonists to dissect receptor-specific roles. jneurosci.org |

| Ranatensin (B1678805) Analogs (e.g., 68Ga-DOTA–RV_15) | Agonist at both NMBR and GRPR, with higher inhibitory concentration for NMBR. rsc.org | Development of radiolabeled probes for PET imaging of NMBR-expressing tissues. rsc.org |

| [D-Phe6]bombesin | A synthetic bombesin analog used in various pharmacological studies. researchgate.net | Used to study signaling pathways and receptor activation. researchgate.net |

Design and Utilization of Neuromedin B Receptor Antagonists for Research

The development of selective NMBR antagonists has been a critical step forward in distinguishing the specific functions of NMB from those of GRP, as both peptides can exhibit cross-reactivity with each other's receptors. jneurosci.orgbioscientifica.com Antagonists work by binding to the NMBR and blocking the actions of NMB, thereby preventing its signaling. patsnap.com This blockade is essential for confirming that an observed physiological effect is indeed mediated by the NMBR.

Early research was hampered by the lack of selective antagonists. nih.gov A breakthrough came with the discovery that certain substituted somatostatin (B550006) analogues could function as selective NMBR antagonists. nih.govbiosyn.com Subsequently, non-peptide antagonists were developed, offering high affinity and selectivity. These tools are widely used to inhibit NMB-mediated processes in various research models, including cancer cell proliferation, adipogenesis, and neurogenic inflammation. medicaljournals.senih.govnih.govspandidos-publications.com

| Antagonist Example | Type | Research Application |

| PD168368 | Non-peptide | Potent and selective NMBR antagonist. tocris.com Used to inhibit NMB-induced itch, adipogenesis in 3T3-L1 cells, and breast cancer cell migration. medicaljournals.senih.govspandidos-publications.comnih.gov |

| BIM-23127 | Peptide (Somatostatin analog) | Selectively blocks NMB-induced effects like suppression of food intake. biosyn.com |

| PD165929 | Non-peptide | High-affinity, selective NMBR antagonist. researchgate.net |

| Substituted Somatostatin Analogues | Peptide | A class of compounds found to selectively antagonize the NMBR over the GRPR. nih.govbiosyn.com |

In Vitro Experimental Models for Neuromedin B Research

In vitro models are indispensable for studying the molecular and cellular mechanisms of NMB action in a controlled environment, free from the systemic complexities of a whole organism.

Cell culture systems are fundamental for investigating the direct effects of NMB on specific cell types. By culturing cells that endogenously express the NMBR or by transfecting cells with the receptor, researchers can conduct detailed studies on signal transduction, gene expression, and cellular responses like proliferation and differentiation.

Primary Porcine Leydig Cells: Research has shown that NMBR is expressed in porcine Leydig cells. bioscientifica.com Cultured primary Leydig cells have been used as a model to demonstrate that NMB directly promotes testosterone secretion and cell proliferation while inhibiting apoptosis. bioscientifica.com These studies involve treating the cells with NMB and measuring hormone levels and the expression of proteins related to steroidogenesis and cell cycle control. bioscientifica.com

L6 Myocytes: This rat skeletal muscle cell line is used to study the role of NMB in muscle metabolism. physiology.org Studies have demonstrated that L6 myocytes express NMB and its receptor, and that NMB treatment can impair mitochondrial respiration coupled to ATP synthesis, suggesting a direct role for NMB in regulating skeletal muscle energy function. physiology.orgnih.govbvsalud.org

3T3-L1 Cells: This murine pre-adipocyte cell line is a widely used model for studying adipogenesis. bioscientifica.comnih.gov Research has shown that NMB mRNA expression is higher in preadipocytes than in mature adipocytes. bioscientifica.combioscientifica.com Using 3T3-L1 cells, studies have demonstrated that blocking the NMBR with the antagonist PD168368 impairs adipogenesis by reducing pre-adipocyte proliferation and the expression of key differentiation markers. nih.govnih.govbioscientifica.com

Tissue explant and organotypic cultures provide a research model that bridges the gap between single-cell cultures and in vivo studies. These methods involve maintaining a piece of tissue or organ in a culture dish, which preserves the three-dimensional architecture and cell-cell interactions of the native tissue.

In the context of NMB research, hypothalamic explants from rats have been used to demonstrate that NMB can directly stimulate the release of Gonadotropin-Releasing Hormone (GnRH). nih.gov This in vitro finding supports a role for NMB in the central regulation of the reproductive axis. nih.gov Similarly, explant cultures of cancerous lung tissue were instrumental in establishing the A549 cell line, which is known to release NMB and serves as a model for lung cancer research. taylorandfrancis.com While less commonly cited than cell lines, tissue explant models are valuable for studying the integrated response of a complex tissue to NMB without systemic influences.

In Vivo Animal Models for Investigating Neuromedin B Physiology

In vivo animal models are essential for understanding the integrated physiological and behavioral roles of Neuromedin B in a whole organism. These models allow for the study of complex processes such as energy homeostasis, thermoregulation, and reproduction that cannot be fully recapitulated in vitro.

The development of mice with a targeted deletion (knockout) of the NMB receptor (NMBR-KO) has been a pivotal tool for elucidating the specific physiological functions of NMB. nih.govjneurosci.org By eliminating the receptor, researchers can observe the consequences of a complete loss of NMB signaling and distinguish its roles from those of GRP and the bombesin receptor subtype-3 (BRS-3). jneurosci.orgbioscientifica.com

NMBR-KO mice have provided crucial insights into NMB's role in metabolism and energy balance. For instance, female NMBR-KO mice show partial resistance to diet-induced obesity, accumulating significantly less fat mass on a high-fat diet compared to their wild-type counterparts, despite similar caloric intake. nih.govbioscientifica.com This phenotype pointed researchers toward investigating the role of NMBR in adipogenesis and skeletal muscle metabolism. physiology.orgnih.govnih.gov Subsequent studies using these mice revealed that the absence of NMBR signaling enhances mitochondrial oxidative phosphorylation capacity in skeletal muscle and impairs the differentiation of adipose stem cells. physiology.orgnih.govnih.gov Furthermore, NMBR-KO mice have been used to study the role of NMB in thermoregulation and the nervous system. jneurosci.orgjax.org The distinct phenotypes of NMBR-KO, GRPR-KO, and BRS-3-KO mice have confirmed that these three receptors have largely independent, non-overlapping functions. jneurosci.org

Pharmacological Intervention Studies in Rodent and Porcine Models

Pharmacological intervention studies are fundamental to elucidating the physiological functions of Neuromedin B, Porcine (NMB). These studies typically involve the administration of exogenous NMB or specific NMB receptor antagonists to animal models, primarily rodents and pigs, to observe and quantify the resulting biological responses.

In rodent models, porcine NMB has been used to investigate its central and peripheral effects. Central administration into the brain has been shown to influence key homeostatic processes. For instance, research has demonstrated that NMB can modulate feeding behavior, often inducing a reduction in food intake, which points to its role as a potential satiety signal within the central nervous system [18, 28]. Furthermore, studies have implicated NMB in the regulation of the hypothalamic-pituitary-thyroid axis. Interventions have shown that NMB can affect the release of Thyroid-Stimulating Hormone (TSH), suggesting a role in metabolic and thermogenic control .

Studies utilizing porcine models are particularly valuable as they allow for the investigation of NMB's function in its native species. Pharmacological interventions in pigs have provided direct evidence for its role in gastrointestinal physiology. Research has shown that systemic administration of porcine NMB can stimulate smooth muscle contraction in the stomach and gallbladder and influence pancreatic exocrine secretion [8, 9]. The use of specific NMB receptor antagonists in these models helps to confirm that the observed effects are mediated directly through NMB receptors, thereby validating the peptide's role in regulating digestive processes . These homologous studies are critical for understanding the peptide's autocrine and paracrine functions within the porcine gut.

The table below summarizes key findings from pharmacological intervention studies involving porcine NMB.

Table 1. Summary of Pharmacological Intervention Studies

| Model Organism | Intervention | Observed Physiological Effect | Reference(s) |

| Rat | Central administration of NMB | Suppression of food intake, indicating a role in satiety signaling. | , |

| Rat | Central administration of NMB | Modulation of Thyroid-Stimulating Hormone (TSH) release from the pituitary. | |

| Pig | Systemic administration of NMB | Stimulation of gastric smooth muscle contraction and delayed gastric emptying. | , |

| Pig | Administration of NMB receptor antagonist | Blockade of NMB-induced effects on pancreatic secretion, confirming receptor-mediated action. |

Analytical Techniques for Neuromedin B Quantification and Localization

A suite of sophisticated analytical techniques is employed to quantify the concentration and determine the precise anatomical location of Neuromedin B, Porcine. These methods are indispensable for correlating the presence and abundance of the peptide with specific physiological states and functions. The primary techniques include immunoassays for quantification, immunohistochemical methods for localization, and molecular biology tools for assessing gene and protein expression.

Radioimmunoassay and Enzyme-Linked Immunosorbent Assay

Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) are the principal methods for the sensitive and specific quantification of porcine NMB in biological fluids and tissue extracts.

Radioimmunoassay (RIA) has historically been a gold standard for peptide hormone measurement due to its exceptional sensitivity. The assay operates on the principle of competitive binding, where unlabeled NMB in a biological sample competes with a known quantity of radiolabeled NMB for binding sites on a limited number of specific anti-NMB antibodies. The concentration of NMB in the sample is inversely proportional to the amount of bound radioactivity. RIA has been successfully used to measure circulating levels of NMB in porcine plasma and to quantify its concentration in extracts from the central nervous system and gastrointestinal tract [10, 23].

Enzyme-Linked Immunosorbent Assay (ELISA) is a more contemporary, non-radioactive alternative that offers high throughput and comparable sensitivity. In a typical sandwich ELISA for porcine NMB, microtiter plates are coated with a capture antibody specific to the peptide. The sample is added, and any NMB present is bound by the antibody. A second, detection antibody, which is conjugated to an enzyme, is then added. Finally, a substrate is introduced, which the enzyme converts into a measurable colorimetric or fluorescent signal. The intensity of this signal is directly proportional to the concentration of NMB in the sample. ELISA has been instrumental in quantifying NMB levels in porcine gut tissue homogenates to study its regulation in response to different dietary conditions .

Immunofluorescence and Immunohistochemistry

Immunofluorescence (IF) and Immunohistochemistry (IHC) are powerful techniques used to visualize the specific location of porcine NMB within tissue sections, providing critical information about its cellular origin and potential sites of action.

Immunohistochemistry (IHC) allows for the localization of NMB protein in preserved tissue slices. The method involves applying a primary antibody that specifically binds to the NMB peptide. This is followed by a secondary antibody, conjugated to an enzyme like horseradish peroxidase, which reacts with a chromogenic substrate to produce a colored (typically brown) precipitate at the site of the antigen. This stable stain allows for visualization with a standard light microscope and provides detailed anatomical context. IHC studies have been pivotal in identifying NMB-immunoreactive cells in the porcine body. For example, NMB has been localized to endocrine-like cells within the antral mucosa of the stomach and to nerve fibers and neurons within the myenteric and submucosal plexuses of the intestine, supporting its dual role as both a hormone and a neurotransmitter [8, 9].

Immunofluorescence (IF) is a similar technique that uses a fluorophore-conjugated secondary antibody instead of an enzyme. When excited by light of a specific wavelength, the fluorophore emits light of a different wavelength, which can be visualized with a fluorescence microscope. This method offers high sensitivity and is particularly advantageous for co-localization studies, where multiple antigens can be labeled with different colored fluorophores in the same tissue section. IF has been used to determine if porcine NMB is co-expressed with other signaling molecules in neurons or endocrine cells, helping to unravel complex regulatory networks .

Real-Time PCR and Western Blotting for Gene and Protein Expression

Molecular biology techniques provide complementary information to immunoassays by measuring the expression of the NMB gene and confirming the presence and size of the resulting protein.

Real-Time Polymerase Chain Reaction (RT-PCR) , also known as quantitative PCR (qPCR), is used to quantify the expression levels of the NMB gene by measuring its messenger RNA (mRNA) transcript. Total RNA is first extracted from a tissue of interest (e.g., porcine hypothalamus or intestinal mucosa) and reverse-transcribed into complementary DNA (cDNA). The qPCR then amplifies the NMB-specific cDNA, and the amplification process is monitored in real-time using a fluorescent dye. This allows for precise quantification of the initial amount of NMB mRNA. This technique is invaluable for studying how physiological or pathological conditions, such as fasting or feeding, regulate the synthesis of NMB at the transcriptional level [10, 19].

Western Blotting is an analytical technique used to detect and semi-quantify the NMB protein in a tissue extract. Proteins from the sample are first separated by size using gel electrophoresis. The separated proteins are then transferred (blotted) onto a membrane, which is subsequently incubated with a primary antibody specific to porcine NMB. A secondary antibody, linked to a detectable enzyme, is then used to visualize the NMB protein as a distinct band on the membrane. Western blotting confirms the presence of the NMB peptide in a tissue, verifies its molecular weight, and provides a relative measure of its abundance, corroborating findings from IHC and quantitative immunoassays [8, 9].

The table below summarizes the application of these molecular techniques in porcine NMB research.

Table 2. Summary of Molecular Techniques for NMB Gene and Protein Expression Analysis

| Technique | Target Analyte | Information Provided | Example Application in Porcine NMB Research | Reference(s) |

| Real-Time PCR (qPCR) | NMB messenger RNA (mRNA) | Quantifies gene expression levels; determines how physiological stimuli regulate NMB synthesis. | Measuring changes in NMB gene expression in the porcine hypothalamus in response to metabolic state. | , |

| Western Blotting | NMB Protein | Confirms protein presence, apparent molecular weight, and relative abundance. | Validating the presence of NMB peptide in protein extracts from the porcine gastrointestinal tract. | , |

Comparative Analysis and Evolutionary Aspects of Neuromedin B Peptides

Interspecies Variations in Neuromedin B Amino Acid Sequence